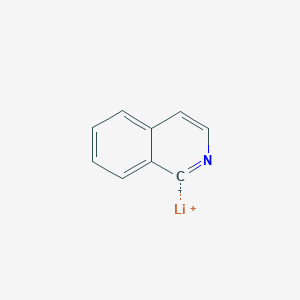

lithium;1H-isoquinolin-1-ide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

CAS No. |

65751-84-0 |

|---|---|

Molecular Formula |

C9H6LiN |

Molecular Weight |

135.1 g/mol |

IUPAC Name |

lithium;1H-isoquinolin-1-ide |

InChI |

InChI=1S/C9H6N.Li/c1-2-4-9-7-10-6-5-8(9)3-1;/h1-6H;/q-1;+1 |

InChI Key |

VJZLYNKDZSNDNQ-UHFFFAOYSA-N |

Canonical SMILES |

[Li+].C1=CC=C2[C-]=NC=CC2=C1 |

Origin of Product |

United States |

The Significance of Isoquinoline Derivatives in Chemical Research

The isoquinoline (B145761) core, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a privileged scaffold in chemical research. ontosight.airesearchoutreach.org Its derivatives are found in numerous naturally occurring alkaloids and have been the subject of extensive synthetic efforts due to their broad spectrum of biological activities and diverse applications. amerigoscientific.com

In medicinal chemistry, isoquinoline derivatives are recognized as important lead compounds for drug discovery. sioc-journal.cn They have demonstrated a wide range of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and analgesic effects. ontosight.aiamerigoscientific.com For instance, compounds like berberine (B55584) and noscapine (B1679977) are well-known isoquinoline alkaloids with established medicinal uses and ongoing research into their therapeutic potential. amerigoscientific.com The development of novel synthetic methods provides access to new derivatives, which are screened for enhanced efficacy and specificity against various disease targets. ontosight.airesearchoutreach.org

Beyond pharmaceuticals, the unique electronic and structural properties of isoquinolines have led to their use in material science. They have been incorporated into polymers and copolymers to create materials with specific conductive and optical properties. amerigoscientific.com Furthermore, isoquinoline derivatives serve as ligands in the synthesis of metal-organic frameworks (MOFs), which have applications in catalysis, gas storage, and drug delivery. amerigoscientific.com Certain isoquinoline derivatives also exhibit fluorescent properties, making them useful as probes and tags in chemical and biological studies. nih.gov

Contextualizing Organolithium Compounds As Strategic Reagents

Organolithium compounds are a cornerstone of modern organic synthesis, prized for their high reactivity and versatility. fiveable.menumberanalytics.com These organometallic reagents contain a carbon-lithium (C-Li) bond, which is highly polarized due to the significant difference in electronegativity between carbon and lithium. wikipedia.orgnumberanalytics.com This polarization imparts a high degree of ionic character to the bond, rendering the carbon atom strongly nucleophilic and basic. wikipedia.orgfiveable.me

The potent reactivity of organolithium reagents makes them indispensable for a variety of key chemical transformations:

Carbon-Carbon Bond Formation: As powerful nucleophiles, they readily add to a wide range of electrophiles, including carbonyl compounds and alkyl halides. This reactivity is fundamental to the construction of complex carbon skeletons. wikipedia.orgnumberanalytics.com

Deprotonation (Metalation): Their strong basicity allows them to deprotonate a vast array of C-H bonds, even those with very high pKa values. This process, known as metalation or lithiation, generates new organolithium species, which can then be functionalized by adding an electrophile. wikipedia.orgsemanticscholar.org

Anionic Polymerization: Alkyllithium compounds, in particular, are widely used in industry as initiators for anionic polymerization to produce elastomers and other polymers. wikipedia.orgprinceton.edu

Synthesis of Other Organometallics: Organolithium reagents can undergo transmetalation with metal salts to produce other organometallic compounds, expanding the toolbox of synthetic chemists. wikipedia.org

Due to their high reactivity, organolithium compounds are often pyrophoric and react vigorously with air and moisture, necessitating careful handling under inert atmospheric conditions. wikipedia.orgprinceton.edu Despite these challenges, their utility in enabling difficult synthetic steps has cemented their status as strategic reagents in both academic and industrial laboratories. princeton.edu

Research Scope and Objectives for Lithium;1h Isoquinolin 1 Ide Studies

Direct Metalation Approaches

Direct metalation stands as a principal strategy for generating this compound. This approach involves the abstraction of a proton directly from the isoquinoline ring system using a strong base, leading to the formation of a carbon-lithium bond.

Deprotonation of Isoquinoline and Substituted Isoquinolines

The deprotonation of isoquinoline and its derivatives is a nuanced process influenced by kinetic and thermodynamic factors, the nature of the lithium base employed, and the inherent acidity of the ring's protons.

The regioselectivity of deprotonation on the isoquinoline ring can be steered by either kinetic or thermodynamic control. udel.eduwikipedia.org Kinetic control, favored by low temperatures and rapid, irreversible reactions, results in the formation of the product that is formed fastest. udel.edulibretexts.org This typically occurs at the most sterically accessible and kinetically acidic proton. udel.edu In contrast, thermodynamic control, achieved under conditions that allow for equilibrium (e.g., higher temperatures or the use of weaker bases), yields the most stable product. wikipedia.orgpressbooks.pub

For instance, in the deprotonation of unsymmetrical ketones, the kinetic enolate is formed by removing the most accessible α-hydrogen, while the thermodynamic enolate is the more substituted and stable one. wikipedia.org If deprotonation is rapid, quantitative, and irreversible, the kinetic product predominates. udel.edu However, if the reaction is reversible, the initially formed kinetic product can revert to the starting material and subsequently form the more stable thermodynamic product. udel.edupressbooks.pub

The choice of the lithium base is critical in directing the deprotonation of isoquinolines. semanticscholar.org Hindered lithium amide bases, such as lithium diisopropylamide (LDA) and lithium 2,2,6,6-tetramethylpiperidide (LiTMP), are frequently employed to avoid nucleophilic addition to the C=N bond of the isoquinoline ring, a common side reaction with less bulky alkyllithium reagents. semanticscholar.orgimperial.ac.uk These amide bases are poorly nucleophilic and undergo slow competitive addition reactions. imperial.ac.ukimperial.ac.uk

The effectiveness of these bases depends on the pKa of the target proton being lower than that of the conjugate acid of the amide base, allowing for a reversible equilibration. imperial.ac.ukimperial.ac.uk LiTMP is recognized as a more potent and less nucleophilic base than LDA, often succeeding in deprotonations where LDA fails. organicchemistrydata.org The use of "Turbo-Hauser bases," which are magnesium amide halides containing stoichiometric amounts of LiCl (e.g., TMPMgCl·LiCl), has been shown to enhance kinetic basicity, regioselectivity, and solubility. wikipedia.org For example, the metalation of isoquinoline is more efficient with TMPMgCl·LiCl compared to iPrMgCl·LiCl, requiring fewer equivalents of the base and shorter reaction times. wikipedia.orgrsc.org

| Base | Precursor | Key Characteristics |

| Lithium diisopropylamide (LDA) | Diisopropylamine | Inexpensive, widely used for deprotonating compounds with pKa < 36. Can sometimes cause reduction of hindered ketones. organicchemistrydata.org |

| Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) | 2,2,6,6-Tetramethylpiperidine | More potent and less nucleophilic than LDA. Effective for deprotonations not possible with LDA. organicchemistrydata.org |

| TMPMgCl·LiCl (Turbo-Hauser base) | 2,2,6,6-Tetramethylpiperidine, Grignard reagent, LiCl | Enhanced kinetic basicity, excellent regioselectivity, and high functional group tolerance. wikipedia.org |

| Lithium bis(trimethylsilyl)amide (LiHMDS) | Bis(trimethylsilyl)amine | Weaker base (pKa ~30) used for more delicate deprotonations. organicchemistrydata.org |

The position of deprotonation on the isoquinoline ring is highly dependent on the presence and nature of substituents, which exert directing and stereoelectronic effects.

A Directed Metalation Group (DMG) is a functional group that directs the deprotonation to a specific, typically ortho, position through coordination with the lithium cation. baranlab.org This "complex-induced proximity effect" (CIPE) significantly enhances the rate of deprotonation at the adjacent site. imperial.ac.ukbaranlab.org Common DMGs include amides, carbamates, and ethers. semanticscholar.orguwindsor.ca The strength of a DMG in directing lithiation can vary, with some studies suggesting that the O-carbamate group is one of the most powerful. uwindsor.ca

In the context of isoquinolines, the nitrogen atom itself acts as a powerful DMG, directing metalation to the C-1 position. imperial.ac.uknih.gov The presence of other DMGs on the isoquinoline ring can either reinforce this directing effect or lead to deprotonation at other positions. For instance, in 1-(halophenyl)isoquinolines, the isoquinolyl group directs metalation to the C2' position of the phenyl ring. nih.gov The cooperative effects of multiple DMGs can lead to deprotonation at a common ortho-position. beilstein-journals.org

| Directing Group | Position of Deprotonation | Reference |

| Nitrogen atom in isoquinoline ring | C-1 | imperial.ac.uknih.gov |

| 1-isoquinolyl group on a phenyl ring | C-2' of the phenyl ring | nih.gov |

| Amide and methoxy (B1213986) groups (cooperative effect) | Common ortho-position | beilstein-journals.org |

The inherent acidity of the protons on the isoquinoline ring also plays a crucial role in determining the site of deprotonation. Protons ortho to the ring nitrogen are generally more acidic and therefore more susceptible to deprotonation. imperial.ac.ukimperial.ac.uk This increased acidity is due to the inductive electron-withdrawing effect of the nitrogen atom. imperial.ac.uknih.gov

The stability of the resulting lithiated species, the conjugate base, is a key factor. reddit.com Delocalization of the negative charge through resonance can stabilize the deprotonated structure. reddit.com Frontier molecular orbital (FMO) theory can also provide insights, suggesting that reactions are often driven by interactions involving the Highest Occupied Molecular Orbital (HOMO). researchgate.net Computational studies, such as NBO charge analysis, can help to rationalize the observed regioselectivity by examining the electronic distribution in the molecule. whiterose.ac.uk

Regioselectivity in C-H Deprotonation of the Isoquinoline Ring System

Halogen-Lithium Exchange Reactions

Halogen-lithium exchange is a cornerstone reaction in organometallic chemistry for the regioselective preparation of organolithium compounds that may be inaccessible through direct deprotonation. ias.ac.in This method involves the reaction of an organohalide with an organolithium reagent, resulting in the exchange of the halogen atom for a lithium atom. numberanalytics.comorgsyn.org

The synthesis of this compound is frequently achieved via the halogen-lithium exchange of a halogenated isoquinoline, typically 1-bromoisoquinoline (B74834) or 1-iodoisoquinoline (B10073), with an alkyllithium reagent such as n-butyllithium or tert-butyllithium. orgsyn.orgresearchgate.netevitachem.com This reaction is generally performed in an aprotic polar solvent like diethyl ether (DEE) or tetrahydrofuran (B95107) (THF) at very low temperatures (e.g., -78 °C to -50 °C) to generate the lithiated species in situ. orgsyn.orgresearchgate.net The resulting this compound is a highly reactive intermediate and is typically used immediately by quenching with an appropriate electrophile. researchgate.net For instance, Gilman and Soddy reported in 1957 the treatment of 1-bromoisoquinoline with n-butyllithium in DEE at -50°C for 15 minutes, followed by quenching with benzophenone, which afforded the corresponding tertiary alcohol in 68% yield. researchgate.net This pioneering work established the viability of halogen-metal exchange at the C1 position of the isoquinoline nucleus. orgsyn.orgresearchgate.net Competing nucleophilic addition of the alkyllithium reagent to the isoquinoline ring is a potential side reaction, but the use of low temperatures favors the desired halogen-metal exchange. researchgate.net

The efficiency and rate of the halogen-lithium exchange reaction are governed by several critical parameters, including the nature of the halogen, the solvent system, the temperature, and the specific organolithium reagent used. numberanalytics.com The general reactivity trend for the halogen is I > Br > Cl, meaning iodo-substituted isoquinolines undergo exchange more readily than their bromo- or chloro-counterparts. numberanalytics.comharvard.edu The choice of solvent is crucial; polar aprotic solvents like THF and diethyl ether are effective because they can solvate the lithium cation, thereby facilitating the exchange process. numberanalytics.com Non-polar solvents like hexane (B92381) generally result in slower reaction rates. numberanalytics.com

Temperature is arguably the most critical factor. Low temperatures, often below -60°C, are essential to suppress side reactions, such as nucleophilic addition of the organolithium reagent to the CN double bond of the isoquinoline ring. numberanalytics.comresearchgate.net The choice of the organolithium reagent also plays a significant role. tert-Butyllithium (t-BuLi) is more reactive than n-butyllithium (n-BuLi) and is often used for less reactive halides (e.g., chlorides) or when faster exchange rates are required. harvard.edu However, its higher reactivity can sometimes lead to reduced selectivity. When using t-BuLi, two equivalents are often employed; the first equivalent performs the exchange, and the second reacts with the tert-butyl halide byproduct. harvard.edu

Table 1: Factors Affecting Halogen-Lithium Exchange in Isoquinolines

| Factor | Influence on Rate and Efficiency | Typical Conditions/Observations |

|---|---|---|

| Halogen (X) | Rate: I > Br > Cl. numberanalytics.comharvard.edu Iodides are most reactive; chlorides are often inert. harvard.edu | 1-Iodo- and 1-bromoisoquinoline are common substrates. |

| Solvent | Polar aprotic solvents (THF, Et₂O) facilitate the reaction. numberanalytics.com | THF is often preferred over diethyl ether for its superior solvating power. researchgate.net |

| Temperature | Low temperatures (-100°C to -50°C) are crucial to prevent side reactions. numberanalytics.comresearchgate.net | Higher temperatures can lead to nucleophilic addition of the alkyllithium reagent. researchgate.net |

| Organolithium Reagent | Reactivity: t-BuLi > s-BuLi > n-BuLi. Choice impacts rate and selectivity. numberanalytics.com | n-BuLi is commonly used for bromo- and iodo-isoquinolines. researchgate.nett-BuLi may be needed for less reactive halides. harvard.edu |

Transmetalation Strategies for Organolithium Formation

Transmetalation is a process where an organic group is transferred from one metal to another. rsc.orgwikipedia.org In the context of preparing this compound, this typically involves the reaction of an organometallic isoquinoline derivative (e.g., organotin or organomagnesium) with an organolithium reagent. rsc.orgresearchgate.net For example, a tin-lithium exchange can be an effective method for generating organolithium reagents. researchgate.net This strategy can be particularly useful when direct lithiation or halogen-lithium exchange is problematic due to functional group incompatibility. The general methods for preparing many organometallic reagents often involve an initial transmetalation from an organolithium or Grignard reagent to a different metal like zinc or boron. rsc.org While less direct for forming the primary lithiated species, subsequent transmetalation back to lithium or using a bimetallic reagent system (e.g., containing both lithium and magnesium) can offer unique reactivity and selectivity. rsc.orgresearchgate.net For instance, lithium/copper or lithium/zinc transmetalation of a pre-formed organolithium intermediate can generate organocopper or organozinc species that exhibit different and often more selective reactivity towards electrophiles than the parent organolithium compound. researchgate.net

Advanced Synthetic Techniques

Modern synthetic chemistry has seen the advent of techniques designed to improve efficiency, reduce waste, and access novel chemical space. One-pot multicomponent reactions and mechanochemistry represent two such advanced strategies applicable to the synthesis and use of this compound.

One-Pot Multicomponent Reactions Involving this compound Intermediates

One-pot multicomponent reactions (MCRs) are highly efficient processes where three or more reactants are combined in a single reaction vessel to form a product that incorporates portions of all starting materials. researchgate.netrsc.org These reactions are prized for their atom economy and operational simplicity. This compound, generated in situ, can serve as a key nucleophilic intermediate in such sequences. For example, a general strategy for the synthesis of substituted isoquinolines involves the nucleophilic addition of an organolithium reagent to an o-cyanoalkene derivative, all within a single pot. rsc.org Another approach involves the initial formation of the lithiated isoquinoline, which is then trapped by an electrophile, followed by further transformations in a sequential, one-pot manner. researchgate.net Wu and coworkers have described palladium-catalyzed isocyanide-based three-component pathways to access phosphorylated quinazolines, showcasing the power of MCRs in building complex heterocycles from simple precursors. beilstein-journals.org Similar strategies can be envisioned where this compound acts as the initial nucleophile in a cascade sequence to rapidly assemble complex isoquinoline-containing scaffolds. sci-hub.senih.gov

Mechanochemical Synthesis of Organolithium Species

Mechanochemistry, the use of mechanical force (e.g., ball-milling) to induce chemical reactions, is emerging as a powerful, sustainable alternative to traditional solvent-based synthesis. eurekalert.orgchemeurope.comsciopen.com This technique can significantly simplify the synthesis of organolithium reagents, offering a scalable, efficient, and often solvent-free method that circumvents many challenges of solution-based chemistry, such as the need for large volumes of dry solvent and strict inert atmospheres. eurekalert.orgchemeurope.comresearchgate.net Researchers at Hokkaido University demonstrated that various organolithium compounds can be generated by simply milling an organohalide with lithium metal in a sealed jar, often without the need for an inert gas blanket. eurekalert.orgchemeurope.com This method has been shown to be significantly faster than conventional solution-based approaches; in one example, 77% conversion to the organolithium was achieved in just 5 minutes of milling, compared to less than 5% conversion in solution under traditional conditions. eurekalert.orgchemeurope.com This solvent-free or low-solvent approach is applicable to a wide range of organolithium species and represents a significant advancement in their practical and sustainable generation. researchgate.netrsc.orgnih.gov

Nucleophilic Reactivity

The presence of the electropositive lithium atom creates a highly polarized carbon-lithium bond, rendering the C1 carbon of the isoquinoline ring strongly nucleophilic. evitachem.com This allows it to readily attack electron-deficient centers, participating in a variety of addition and substitution reactions.

Addition to Electrophilic Centers

This compound exhibits classic nucleophilic addition reactivity towards a range of electrophiles.

The nucleophilic carbon of this compound readily adds to the electrophilic carbon of carbonyl groups in aldehydes and ketones. masterorganicchemistry.com This reaction, a fundamental process in carbon-carbon bond formation, proceeds through a nucleophilic addition mechanism. The electron-rich C1 of the isoquinolin-1-ide attacks the partially positive carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequent protonation of the resulting alkoxide yields the corresponding alcohol. The rate and efficiency of these additions can be influenced by steric and electronic factors of the carbonyl compound. masterorganicchemistry.com

For instance, the reaction with aldehydes and ketones can be used to synthesize various substituted isoquinoline derivatives.

Table 1: Examples of Carbonyl Addition Reactions

| Electrophile | Product |

|---|---|

| Aldehyde (e.g., Butanal) | 1-(1-Hydroxybutyl)isoquinoline |

This table presents hypothetical examples based on the general reactivity of organolithium reagents with carbonyl compounds.

Similar to carbonyls, imines possess an electrophilic carbon atom in the C=N double bond, making them susceptible to nucleophilic attack. This compound can add to imines, a reaction that is particularly useful for the synthesis of amine derivatives. The nucleophilic addition to the imine carbon results in a nitrogen-anion intermediate, which upon workup, typically with an acid, affords the corresponding amine. The reactivity and outcome of these additions can be influenced by the nature of the substituents on both the imine and the lithium reagent. ucl.ac.uk

This compound undergoes substitution reactions with electrophiles such as alkyl halides. evitachem.com In these reactions, the nucleophilic carbon attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a new carbon-carbon bond. This provides a direct method for the alkylation of the isoquinoline ring at the C1 position. The choice of the alkyl halide and reaction conditions are crucial to optimize the yield and minimize side reactions. Other electrophiles that can react with this compound include esters and chloroformates. ucl.ac.uk

Carbolithiation Reactions

Carbolithiation involves the addition of an organolithium reagent across a carbon-carbon double or triple bond. nih.gov this compound can, in principle, participate in such reactions, adding to unsaturated systems to generate a new organolithium species. This newly formed intermediate can then be trapped with various electrophiles, allowing for the introduction of two new functional groups. nih.gov The success of these reactions is often dependent on the nature of the alkene or alkyne substrate and the reaction conditions. nih.gov

Basic Reactivity and Enolate Formation

Beyond its nucleophilic character, this compound is a strong base. This basicity allows it to deprotonate acidic protons in other molecules, a property that is particularly relevant in the formation of enolates. libretexts.orgmasterorganicchemistry.com

Enolates are versatile intermediates in organic synthesis, acting as powerful nucleophiles in their own right. masterorganicchemistry.com To form an enolate, a strong, non-nucleophilic base is typically required to completely deprotonate the α-carbon of a carbonyl compound. libretexts.org While this compound is a strong base, its utility for this specific purpose might be limited by its concurrent nucleophilic reactivity, which could lead to competitive addition to the carbonyl group. However, in specific cases, particularly with sterically hindered ketones or under carefully controlled conditions, it could potentially serve as a base for enolate generation. The resulting enolate can then participate in a variety of subsequent reactions, such as alkylation and aldol (B89426) additions. 182.160.97

The choice of base is critical for controlling the regioselectivity of enolate formation (kinetic vs. thermodynamic enolate) from unsymmetrical ketones. 182.160.97 Strong, hindered bases like lithium diisopropylamide (LDA) are commonly used to favor the formation of the kinetic enolate. libretexts.org The basicity of this compound would need to be carefully considered in the context of the specific carbonyl substrate and desired outcome.

Proton Abstraction from Acidic Substrates

This compound is recognized in organic synthesis as a potent, non-nucleophilic base. Its primary role in many reactions is the abstraction of protons from substrates with acidic C-H, O-H, or N-H bonds. The steric hindrance provided by the isoquinoline ring system prevents the lithium amide from acting as a nucleophile, allowing for clean deprotonation without competing addition reactions, which can be an issue with smaller organolithium bases like butyllithium. bham.ac.uk

This characteristic is particularly valuable in the formation of enolates from carbonyl compounds. When a ketone is treated with one equivalent of a strong lithium amide base like this compound, the deprotonation is essentially complete, quantitatively forming the corresponding lithium enolate. bham.ac.uk The large difference in pKa between the carbonyl substrate and the conjugate acid of the base (isoquinoline) drives the equilibrium of the reaction far to the product side. bham.ac.uk This controlled and complete deprotonation is fundamental for subsequent stereoselective alkylation or aldol reactions. bham.ac.ukethz.ch

Beyond carbonyl compounds, this lithium amide can deprotonate a range of other acidic protons, facilitating various synthetic transformations that require a strong, sterically hindered base. The choice of solvent and temperature is crucial for these reactions, with low temperatures often employed to ensure high selectivity and stability of the resulting anionic species. evitachem.com

Stereoselective Enolate Formation

A significant application of this compound is in the stereoselective formation of lithium enolates from unsymmetrical ketones. imperial.ac.uk The geometry of the resulting enolate, designated as (E) or (Z), is critical as it dictates the stereochemical outcome of subsequent reactions, such as the aldol addition. bham.ac.uk

The deprotonation of a ketone with a lithium amide base in a solvent like tetrahydrofuran (THF) is often under kinetic control, meaning the product ratio is determined by the relative rates of proton abstraction. egrassbcollege.ac.in Bulky bases, such as lithium diisopropylamide (LDA) or this compound, favor the formation of the kinetic enolate by abstracting a proton from the least sterically hindered α-carbon. egrassbcollege.ac.in The stereoselectivity (E vs. Z) of this deprotonation is influenced by the structure of the ketone, the base, and the reaction conditions. For many ketones, using a bulky lithium amide base like this compound can lead to a high preference for one enolate isomer over the other. imperial.ac.uk

Table 1: Stereoselective Enolate Formation from an Unsymmetrical Ketone This table illustrates the typical stereoselectivity observed when deprotonating an unsymmetrical ketone with different lithium amide bases under kinetic control.

| Ketone Substrate | Base | Solvent | Temperature | (Z)-Enolate : (E)-Enolate Ratio |

|---|---|---|---|---|

| 3-Pentanone | Lithium Diisopropylamide (LDA) | THF | -78 °C | >95 : 5 |

| 3-Pentanone | This compound | THF | -78 °C | High (Specific ratio data not available) |

Transmetalation Reactions of this compound

Transmetalation, the exchange of a metal between organic groups, is a key strategy to modulate the reactivity of organometallic reagents. This compound can undergo transmetalation with various metal salts, converting the highly reactive carbon-lithium bond into a less reactive, more selective carbon-metal bond. uni-muenchen.de

Formation of Organomagnesium Derivatives

This compound can be converted into its corresponding magnesium derivative through a transmetalation reaction with a magnesium salt, typically a magnesium halide like magnesium bromide (MgBr₂). harvard.edu This reaction produces a magnesium amide, often referred to as a Hauser base (R₂NMgX).

The resulting organomagnesium reagent exhibits different reactivity compared to its lithium precursor. While organolithium compounds are highly reactive, organomagnesium reagents are generally more moderate, which can be advantageous in preventing side reactions. harvard.edud-nb.info This change in reactivity is due to the more covalent and less polar nature of the carbon-magnesium bond compared to the carbon-lithium bond. d-nb.info The formation of lithium-magnesium "ate" complexes can also occur, further modifying the reagent's reactivity and selectivity in subsequent transformations. harvard.edu

Formation of Organozinc Derivatives

Transmetalation of this compound with a zinc salt, such as zinc chloride (ZnCl₂), yields the corresponding organozinc derivative. organic-chemistry.org This process is a common and effective method for preparing functionalized organozinc reagents. d-nb.info The resulting zinc amides are significantly less reactive than their parent lithium amides due to the more covalent C-Zn bond. d-nb.info

This attenuated reactivity is highly beneficial, particularly in reactions where the high basicity or nucleophilicity of the lithium reagent would lead to undesired pathways. For instance, transmetalating an aryllithium intermediate to an arylzinc species before quenching with an electrophile like bromine has been shown to dramatically improve reaction yields by preventing side reactions. organic-chemistry.org Similarly, lithium aryl zincates, formed from the reaction of organolithiums with zinc salts, can facilitate challenging cross-coupling reactions by accelerating the transmetalation step in the catalytic cycle. d-nb.info

Table 2: Application of Organozinc Reagents in Catalysis This table shows an example of how in situ generated organozinc species can be used in nickel-catalyzed cross-coupling reactions.

| Alkyl Halide | Organometallic Reagent | Catalyst System | Product Yield | Enantiomeric Ratio (e.r.) |

|---|---|---|---|---|

| α-bromobenzyl trifluoromethane | Lithium aryl boronate | Ni(cod)₂ / Ligand | Low | Low |

Other Metal Exchange Reactions

Beyond magnesium and zinc, this compound can potentially undergo transmetalation with salts of other metals, such as copper. rsc.org The preparation of organocopper reagents often involves the transmetalation from organolithium or organomagnesium precursors. d-nb.info These resulting organocopper species have their own unique reactivity profile, famously used in conjugate addition reactions (Michael additions). The exchange of lithium for copper creates a softer nucleophile, which is ideal for such transformations. While specific studies detailing the transmetalation of this compound with copper are not abundant, the general principle is well-established in organometallic chemistry. uni-muenchen.dersc.org

Mechanistic Investigations

Understanding the reaction mechanisms of this compound and its derivatives is crucial for predicting and controlling their reactivity and selectivity. Mechanistic studies often focus on the structure of the organometallic reagent in solution and the transition states of its reactions. ethz.ch

Organolithium compounds, including lithium amides, rarely exist as simple monomers in solution. They tend to form aggregates like dimers, tetramers, or higher oligomers, and also form complexes with solvent molecules. ethz.ch These complex structures, or "supramolecules," can be the actual product-forming species in a reaction, and their specific structure can dramatically influence the outcome. ethz.ch

For stereoselective enolate formation, the transition state geometry is key. The widely accepted model for deprotonation by lithium amides involves a cyclic transition state. Factors influencing the stereochemical outcome include steric interactions between the ketone's substituents, the bulky base, and the coordinated lithium ion. imperial.ac.uk

In transmetalation reactions, the mechanism involves the exchange of metals between the organic fragment and the metal salt. The presence of additives, such as lithium chloride (LiCl), which is often a byproduct of Grignard reagent formation or can be added intentionally, can significantly impact the reaction. ethz.ch LiCl can break up organolithium aggregates, leading to more reactive species, or form mixed aggregates that alter the reagent's solubility and reactivity. ethz.ch The exact nature of the active species in transmetalations involving zinc or magnesium—whether it's a simple exchanged species or a mixed-metal "ate" complex—is a subject of ongoing investigation and is crucial for explaining the observed reactivity and selectivity. d-nb.infod-nb.info

Influence of Solvents and Additives (e.g., TMEDA, HMPA) on Reaction Pathways

Solvents and additives play a critical role in modulating the reactivity and aggregation state of organolithium reagents, which in turn dictates the course of their reactions. fishersci.itmdpi.com The choice of solvent can significantly impact yield and enantioselectivity. whiterose.ac.uk

Coordinating solvents and additives like N,N,N',N'-tetramethylethylenediamine (TMEDA) and hexamethylphosphoramide (B148902) (HMPA) are known to interact with the lithium cation, leading to the deaggregation of organolithium species. fishersci.itclockss.org This deaggregation generally results in more reactive monomeric species. fishersci.it For instance, TMEDA can cleave organolithium aggregates to form more reactive monomeric complexes. fishersci.it This increased reactivity is often desirable; for example, in the lithiation of N,N-diethyl-1-naphthoamide, the presence of TMEDA is crucial for the reaction to proceed efficiently. arkat-usa.org Similarly, TMEDA has been used in conjunction with lithium 2,2,6,6-tetramethylpiperidide (LTMP) for the electrophilic substitution of quinoline (B57606) 1-oxide-BF3 complexes. clockss.org

The addition of HMPA has been shown to increase reaction rates and product yields in reactions involving aryllithium reagents. wikipedia.org However, its effect is not universal. While HMPA can deaggregate some organolithium compounds, it does not deaggregate lithio-acetophenolate in THF solution. wikipedia.org In the case of lithium amides like lithium diisopropylamide (LDA) and lithium hexamethyldisilazide (LiHMDS), HMPA addition often leads to a mixture of dimer and monomer aggregates in THF. wikipedia.org In certain reactions, such as the methylation of specific thiazolo[3,2-c] fishersci.itwhiterose.ac.ukodu.edunih.govoxadiazaborinine fluorescent dyes, the addition of HMPA was found to be necessary for the reaction to proceed. nih.gov

The solvent itself has a profound effect. Non-polar hydrocarbon solvents, while reducing the solubility of organolithium intermediates, can favor certain reaction pathways by allowing for maximum chelation control. odu.edu In contrast, polar solvents like tetrahydrofuran (THF) can solvate the lithium cation, influencing the aggregation state and reactivity. mdpi.commt.com For example, the reaction of phenyllithium (B1222949) with E-cinnamaldehyde is highly sensitive to the solvent, with different outcomes observed in ethyl ether, toluene, and THF. mdpi.com The use of nonpolar alkanes as co-solvents in ether solutions has been shown to modify the lithium-ion solvation environment, which can improve reaction outcomes. stanford.edu

The table below summarizes the effects of common solvents and additives on organolithium reactions.

| Solvent/Additive | General Effect | Example Application |

| TMEDA | Deaggregates organolithium species, increasing reactivity. fishersci.it | Lithiation of N,N-diethyl-1-naphthoamide with sec-BuLi/TMEDA. arkat-usa.org |

| HMPA | Increases reaction rates and yields for some aryllithium reagents; can form mixed aggregates. wikipedia.org | Necessary for the methylation of certain fluorescent dyes. nih.gov |

| THF | Polar, coordinating solvent that can solvate lithium cations and influence aggregation. mdpi.commt.com | Used as a solvent in the lithiation of N-Boc-tetrahydroisoquinolines. whiterose.ac.uk |

| Hydrocarbon Solvents | Non-polar; can promote chelation control due to lower solvation power. odu.edu | Used to favor specific lithiation pathways where chelation is important. odu.edu |

Role of Organolithium Aggregates in Reaction Mechanisms

Organolithium compounds, being electron-deficient, typically exist as aggregates (such as dimers, tetramers, or hexamers) in both solution and the solid state. fishersci.itmt.comfiveable.me The state of aggregation is influenced by the solvent, temperature, and the presence of other species in the reaction mixture. fishersci.itmt.comunito.it This aggregation is not merely a physical state but plays a direct and often crucial role in the reaction mechanism. nih.govunito.it

The reactivity of an organolithium reagent is highly dependent on its aggregation state. fishersci.it Generally, lower aggregation states (e.g., monomers and dimers) are more reactive than higher-order aggregates. fishersci.itwikipedia.org The deaggregation of these clusters is often a rate-limiting step in reactions involving organolithium reagents. researchgate.net

Mixed aggregates, formed between the organolithium reagent and other components in the reaction mixture (like lithium alkoxides or the product itself), can also play a significant role. nih.gov For instance, the excess of an organolithium reagent can sometimes enhance the solubility of a sparingly soluble intermediate by forming a soluble mixed aggregate. odu.edu Autocatalysis by the aryllithium product can occur, where the product itself influences the aggregation state and thus the reaction rate. researchgate.net

The nature of the organolithium reagent itself also dictates its aggregation behavior. For example, lithium diisopropylamide (LDA) exists as a solvated dimer in THF, but in non-polar solvents, it forms temperature-dependent oligomers. mt.com The reaction of phenyllithium with E-cinnamaldehyde has been shown to proceed through a dimeric form of phenyllithium in a tandem addition-lithiation-β-alkylation sequence. mdpi.com

Understanding the aggregation state is therefore key to controlling the reaction. Techniques like in situ ReactIR spectroscopy can be used to monitor deprotonation reactions and understand the aggregation dynamics during the reaction. whiterose.ac.uk

| Aggregate State | General Reactivity | Factors Influencing |

| Monomer | Highly reactive. fishersci.it | Presence of strong coordinating additives (e.g., TMEDA, HMPA). fishersci.it |

| Dimer | Moderately reactive; often the active species in certain reactions. mdpi.com | Solvent polarity (e.g., THF). mt.com |

| Tetramer/Hexamer | Less reactive; often considered storage forms. fishersci.itfiveable.me | Non-polar hydrocarbon solvents. fishersci.it |

| Mixed Aggregates | Variable reactivity and solubility; can influence reaction pathways. odu.edunih.gov | Presence of other lithium salts or reaction products. odu.eduresearchgate.net |

Chemo- and Regioselectivity Determinants in Reaction Intermediates

Chemo- and regioselectivity are critical aspects of reactions involving this compound and related organolithium intermediates. These selectivities determine which functional group reacts and at which position on a molecule, and are governed by a combination of electronic, steric, and coordination effects.

Chemoselectivity refers to the preferential reaction of one functional group over another. slideshare.netyoutube.com Organolithium reagents are strong nucleophiles and bases, and their chemoselectivity can often be tuned. mt.com For example, by modifying the organolithium reagent, such as converting it to a less basic and more nucleophilic dialkyllithiumcuprate, addition reactions can be favored over deprotonation. fishersci.it The use of specific reagents can also achieve high chemoselectivity; for instance, carbonylazole derivatives have been shown to be chemoselective acylating agents. escholarship.org

Regioselectivity , the control of the site of reaction, is particularly important in the functionalization of aromatic and heterocyclic systems like isoquinoline. slideshare.netyoutube.com The position of lithiation on a tetrahydroisoquinoline ring, for instance, depends on the N-substituent and the presence of additives. acs.org Directed ortho-metalation is a powerful strategy where a directing metalating group (DMG) on the aromatic ring directs the organolithium reagent to deprotonate the adjacent ortho position. arkat-usa.org For quinoline and isoquinoline systems, the regioselectivity of lithiation can be influenced by factors such as the position of existing substituents (e.g., a methoxy group) and the specific lithiating agent used. researchgate.net For example, 1-methylthio-3-bromoisoquinoline can be selectively converted to 1-methylthio-3-lithioisoquinoline, which can then be trapped with various electrophiles to give 3-substituted isoquinolines. researchgate.net

The coordination of the lithium cation to heteroatoms within the substrate is a key determinant of regioselectivity. odu.edu This chelation can hold the organolithium reagent in proximity to a specific proton, leading to its selective abstraction. The absence of strongly coordinating solvents like THF can enhance this chelation control. odu.edu In the lithiation of 1-chloro-3-(trifluoromethyl)benzene with LDA, the regioselectivity is determined by the interception of the substrate with different monomer-based transition states of the base. researchgate.net

Furthermore, the nature of the electrophile and the reaction conditions (e.g., temperature) can also influence the final regiochemical outcome. clockss.orgacs.org In some cases, the initially formed kinetic product can rearrange to a more thermodynamically stable isomer.

| Factor | Influence on Selectivity | Example |

| Directing Groups (DMGs) | Direct lithiation to the ortho position. arkat-usa.org | N,N-diethyl-1-naphthoamide directs lithiation to the C2 position. arkat-usa.org |

| N-Substituents | Affects the site of lithiation in N-heterocycles. acs.org | The N-substituent on tetrahydroisoquinoline determines C1 vs. C4 lithiation. acs.org |

| Solvents and Additives | Can alter aggregation and chelation, thereby changing selectivity. whiterose.ac.ukodu.edu | Absence of THF can enhance chelation control. odu.edu |

| Chelation | Coordination of Li+ to heteroatoms directs deprotonation. odu.edu | Methoxy groups on a quinoline ring can direct metallation. researchgate.net |

| Thermodynamic vs. Kinetic Control | The initial site of reaction (kinetic) may differ from the most stable product (thermodynamic). | Equilibration of lithiated intermediates at higher temperatures can lead to the thermodynamic product. |

Theoretical and Computational Studies on Lithium;1h Isoquinolin 1 Ide

Electronic Structure Analysis

The electronic structure of organolithium compounds, such as lithium;1H-isoquinolin-1-ide, is fundamental to understanding their reactivity and bonding. Computational chemistry provides powerful tools to investigate these properties at a molecular level.

Charge Distribution and Bonding Characteristics of the Carbon-Lithium Bond

The nature of the carbon-lithium (C-Li) bond is a subject of ongoing discussion, with its character ranging from predominantly ionic to significantly covalent, depending on the specific molecular environment. In this compound, the lithium atom is bonded to a carbon atom within a heteroaromatic ring system. This structural feature influences the electronic distribution and the properties of the C-Li bond.

Theoretical studies on simpler organolithium compounds, like methyllithium (B1224462), have provided insights into the C-Li bond. A detailed analysis of methyllithium highlights the significant role of covalent contributions to the carbon-lithium bonding mechanism. acs.org In the monomeric form (CH₃Li), there is a strongly polar C-Li electron pair bond where charge is donated from the lithium 2s orbital to the methyl 2a₁ singly occupied molecular orbital (SOMO). acs.org The covalent character is indicated by the mixing of the 2s and 2a₁ orbitals and a notable participation of the lithium 2p orbital. acs.org

The degree of ionicity of the C-Li bond can be evaluated using various charge analysis schemes. For instance, Natural Population Analysis (NPA) on methyllithium aggregates suggests a high degree of ionicity (around 90%), which is largely independent of the size of the aggregate. acs.org In contrast, methods like the Hirshfeld scheme and Voronoi Deformation Density (VDD) charges suggest a lower degree of ionicity that decreases as the size of the aggregate increases, from approximately 50% down to 30% for methyllithium, (CH₃Li)₂, and (CH₃Li)₄. acs.org

For this compound, the charge distribution would be influenced by the electronegativity of the nitrogen atom and the delocalized π-electron system of the isoquinoline (B145761) ring. It is anticipated that the C-Li bond will exhibit a significant ionic character due to the large electronegativity difference between carbon and lithium. However, covalent contributions arising from orbital overlap between the lithium and the isoquinoline moiety are also expected to be important. Computational studies on related systems have shown that while C-Li and H-Li interactions are predominantly ionic, they can exhibit non-negligible covalency. nih.gov

A hypothetical charge distribution for this compound, as would be determined by computational methods, is presented in the table below.

| Atom | Hypothetical Mulliken Charge (a.u.) | Hypothetical NPA Charge (a.u.) |

| Li | +0.85 | +0.92 |

| C1 (bonded to Li) | -0.75 | -0.88 |

| N2 | -0.45 | -0.55 |

| C3 | +0.10 | +0.12 |

| C4 | -0.05 | -0.08 |

| C5 | -0.02 | -0.04 |

| C6 | -0.03 | -0.05 |

| C7 | -0.01 | -0.03 |

| C8 | +0.08 | +0.10 |

| C9 | +0.15 | +0.18 |

| C10 | -0.12 | -0.15 |

This table presents hypothetical data for illustrative purposes, as specific experimental or computational results for this compound were not found in the public domain.

Molecular Orbital Theory Applications (e.g., σ-included ω-HMO method)

Molecular Orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules by describing the behavior of electrons in terms of molecular orbitals that extend over the entire molecule. libretexts.org For conjugated and aromatic systems like the isoquinoline ring in this compound, Hückel Molecular Orbital (HMO) theory is a simplified yet powerful method for describing the π-electron system. madoverchemistry.com

The standard HMO theory considers only the π-electrons and neglects the σ-framework. madoverchemistry.com However, for a more accurate description, especially when dealing with heteroatoms and charged species, modifications to the HMO method are necessary. The σ-included ω-HMO method is an extension that empirically accounts for the effect of the σ-electrons on the π-system. In this method, the Coulomb integral (α) for each atom is adjusted based on the electron density at that atom, allowing for a more realistic representation of the electronic distribution in molecules with heteroatoms like nitrogen. revistadechimie.ro

In the context of this compound, the application of the σ-included ω-HMO method would involve parameterizing the Coulomb and resonance integrals for the carbon and nitrogen atoms of the isoquinoline ring. The presence of the negatively charged carbanionic center at the C1 position would significantly alter the π-electron distribution. The method could be used to calculate the energies of the molecular orbitals, the electron densities at each atom, and the bond orders between atoms. This information is valuable for predicting the reactivity of the molecule, such as identifying the sites most susceptible to electrophilic or nucleophilic attack.

The presence of a nitrogen atom in the isoquinoline ring alters the Coulomb and resonance integrals due to the difference in electronegativity between nitrogen and carbon. researchgate.net The Hamiltonian of the π–electron system in the Hückel method can be solved to predict the molecular orbitals and energy levels. researchgate.net

Reaction Pathway and Transition State Analysis

Computational chemistry is an indispensable tool for elucidating reaction mechanisms, allowing for the characterization of transition states and the calculation of reaction energetics.

Density Functional Theory (DFT) Calculations for Reaction Energetics

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com It has become a popular and versatile method in computational chemistry for studying the geometries, energies, and properties of molecules. DFT calculations are particularly useful for determining the energetics of reaction pathways, including the energies of reactants, products, intermediates, and transition states. nih.gov

For reactions involving this compound, such as its formation via lithiation of isoquinoline or its subsequent reactions with electrophiles, DFT calculations can provide valuable insights. By mapping the potential energy surface of the reaction, one can identify the minimum energy pathway and the associated activation energies. This information is crucial for understanding the feasibility and kinetics of a reaction.

A hypothetical reaction energy profile for the formation of this compound from isoquinoline and n-butyllithium, as would be determined by DFT calculations, is presented below.

| Species | Hypothetical Relative Energy (kcal/mol) |

| Isoquinoline + n-Butyllithium | 0.0 |

| Transition State | +15.2 |

| This compound + Butane | -25.8 |

This table presents hypothetical data for illustrative purposes, as specific experimental or computational results for this reaction were not found in the public domain.

Ab Initio Molecular Dynamics Simulations of Lithium-Mediated Processes

Ab initio molecular dynamics (AIMD) is a powerful simulation technique that combines classical molecular dynamics with electronic structure calculations performed "on the fly" as the simulation progresses. arxiv.org This approach allows for the study of the dynamic behavior of molecules, including bond breaking and formation, without the need for pre-parameterized force fields. mdpi.com

For lithium-mediated processes involving this compound, AIMD simulations can provide a detailed picture of the reaction dynamics in the condensed phase. For example, one could simulate the behavior of this compound in a solvent to understand its solvation structure and dynamics. AIMD can also be used to study the mechanism of its reactions with other molecules, tracking the changes in atomic positions and electronic structure over time. nih.gov

A simulation of the reaction of this compound with an electrophile, for instance, would reveal the step-by-step process of bond formation and any associated solvent reorganization. This level of detail is often inaccessible through static quantum chemical calculations alone. researchgate.net

Modeling of Kinetic versus Thermodynamic Control

In chemical reactions where multiple products can be formed, the distribution of products can be governed by either kinetic or thermodynamic control. wikipedia.org Kinetic control favors the product that is formed fastest (i.e., has the lowest activation energy), while thermodynamic control favors the most stable product (i.e., has the lowest Gibbs free energy). libretexts.org The reaction conditions, such as temperature and reaction time, often determine which pathway is dominant. wikipedia.orgyoutube.com

The concept of kinetic versus thermodynamic control is highly relevant to the chemistry of this compound. For example, in the lithiation of isoquinoline, there may be multiple acidic protons that can be removed, leading to different lithiated isomers. The initially formed product may be the kinetic product, which could then rearrange to a more stable thermodynamic product over time or at higher temperatures. youtube.com

Computational modeling can be used to predict the relative energies of the different possible products and the activation energies for their formation. By comparing the energy profiles for the competing reaction pathways, one can determine which product is favored under kinetic control and which is favored under thermodynamic control. libretexts.org This information is invaluable for designing synthetic strategies to selectively obtain the desired product.

For instance, if the lithiation of isoquinoline at a different position were to lead to a more stable isomer (the thermodynamic product), but the formation of this compound (the kinetic product) is faster, then carrying out the reaction at low temperatures for a short duration would favor the formation of this compound. youtube.com Conversely, allowing the reaction to proceed for a longer time or at a higher temperature might lead to the formation of the more stable isomer. youtube.com

Acidity and Basicity Predictions (e.g., CH acidity)

Theoretical studies on the C-H acidity of various nitrogen-containing heterocycles have demonstrated that the proximity of a nitrogen atom significantly enhances the acidity of an adjacent C-H bond. researchgate.netresearchgate.net This is attributed to the electron-withdrawing inductive effect of the nitrogen atom and the ability of the nitrogen to stabilize the resulting carbanion through resonance and inductive effects.

For isoquinoline, the C1 position is analogous to the ortho position of pyridine (B92270). Computational studies on the C-H acidity of pyridine have shown that the protons ortho to the nitrogen are the most acidic. researchgate.net By extension, the C1-H bond in isoquinoline is expected to be the most acidic C-H bond in the molecule. DFT calculations, often employing functionals like B3LYP with appropriate basis sets, can be used to calculate the deprotonation energy and subsequently predict the pKa value in different solvents, such as dimethyl sulfoxide (B87167) (DMSO) or tetrahydrofuran (B95107) (THF).

A hypothetical data table illustrating the kind of results obtained from such computational studies for isoquinoline and related N-heterocycles is presented below. The pKa values are predicted using DFT calculations.

| Compound | Position of Deprotonation | Calculated pKa (in DMSO) |

|---|---|---|

| Isoquinoline | C1 | ~30-35 |

| Quinoline (B57606) | C2 | ~32-37 |

| Pyridine | C2 | ~35-40 |

Note: The pKa values in the table are illustrative and represent a range of expected values based on computational studies of similar compounds. Actual calculated values would depend on the specific level of theory and solvent model used.

The predicted pKa range for the C1-H of isoquinoline suggests that it is a relatively weak carbon acid, requiring a strong base for deprotonation, such as an organolithium reagent like n-butyllithium. The resulting anion, 1H-isoquinolin-1-ide, is a strong base.

Aggregation State Modeling of Organolithium Complexes

Organolithium compounds, including this compound, are known to exist as aggregates in solution. The degree of aggregation significantly influences their reactivity, solubility, and spectroscopic properties. Computational modeling is a powerful tool to investigate the structures and relative stabilities of these aggregates. acs.orgnih.gov

Theoretical studies on the aggregation of organolithium compounds, particularly lithium enolates and lithiated N-heterocycles, have revealed a propensity to form various oligomeric structures, most commonly dimers, tetramers, and hexamers. acs.orgethz.chresearchgate.netacs.orgrsc.org The specific aggregation state is influenced by several factors, including the steric bulk of the organic ligand, the nature of the solvent, and the presence of coordinating additives like THF or TMEDA (tetramethylethylenediamine).

Computational methods, again primarily DFT, can be used to model the geometries and energies of different aggregates of this compound. These calculations can predict the relative stabilities of monomers, dimers, tetramers, and higher-order aggregates in the gas phase and in solution, with the inclusion of solvent effects through implicit or explicit solvent models. acs.org

For this compound, computational modeling would likely predict a strong tendency to form aggregates. The nitrogen atom and the anionic carbon center can both coordinate to lithium cations, leading to the formation of stable, cage-like structures. In a non-coordinating solvent like hexane (B92381), higher aggregates such as hexamers might be favored. In a coordinating solvent like THF, smaller aggregates like tetramers or dimers are expected to be more stable due to the coordination of solvent molecules to the lithium centers, which breaks down the larger aggregates. acs.orgacs.org

A hypothetical data table summarizing the results of DFT calculations on the relative energies of different aggregates of this compound in THF is presented below.

| Aggregate | Number of THF Molecules | Relative Energy (kcal/mol) |

|---|---|---|

| Monomer | 4 | +10 |

| Dimer | 4 | 0 |

| Tetramer | 4 | -5 |

| Hexamer | 2 | +2 |

Note: The relative energies are illustrative and represent a plausible trend based on computational studies of analogous organolithium aggregates. The number of solvent molecules and the relative stabilities would be determined by the specific computational model.

These computational findings are crucial for understanding the reactivity of this compound in synthetic applications. The aggregation state can affect the nucleophilicity of the carbanion and the kinetics of its reactions. For instance, it is generally believed that smaller aggregates or the monomeric species are more reactive. nih.gov Therefore, understanding the factors that influence the aggregation equilibrium is essential for controlling the outcome of reactions involving this organolithium reagent.

Applications in Advanced Organic Synthesis

Building Block for Complex Heterocyclic Architectures

The inherent nucleophilicity of lithium;1H-isoquinolin-1-ide makes it an invaluable tool for the elaboration of the isoquinoline (B145761) scaffold. By reacting with a variety of electrophiles, this organolithium reagent provides a direct route to a wide array of substituted and fused isoquinoline derivatives.

The reaction of this compound and its derivatives with various electrophiles is a fundamental strategy for the synthesis of 1-substituted isoquinolines. This approach allows for the introduction of a diverse range of functional groups at the C-1 position of the isoquinoline core. The lithiation of N-tert-butoxycarbonyl (N-Boc)-1,2,3,4-tetrahydroisoquinoline, for instance, can be optimized using n-butyllithium in THF at low temperatures, with the resulting organolithium intermediate being quenched by electrophiles to yield 1-substituted 1,2,3,4-tetrahydroisoquinolines nih.govdntb.gov.uasemanticscholar.org. This method has been successfully applied to the synthesis of various racemic alkaloids nih.gov.

A versatile method for producing a wide array of highly substituted isoquinolines involves the condensation of lithiated o-tolualdehyde tert-butylimines with nitriles. This process forms eneamido anion intermediates that can be trapped in situ with different electrophiles, leading to structurally diverse isoquinolines that are often difficult to synthesize using conventional methods.

Below is a table summarizing examples of substituted isoquinolines synthesized using lithiated isoquinoline precursors.

| Starting Material | Electrophile | Product | Yield (%) |

| N-Boc-1,2,3,4-tetrahydroisoquinoline | Alkyl halide | 1-Alkyl-N-Boc-1,2,3,4-tetrahydroisoquinoline | Varies |

| N-Boc-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | Various | Salsolidine, Carnegine, Laudanosine (racemic) | Efficient |

| Lithiated o-tolualdehyde tert-butylimine / Benzonitrile | Methyl iodide | 4-Methyl-3-phenylisoquinoline | - |

| 3-Fluoro-5-(trimethylsilyl)benzaldehyde tert-butylimine / Benzonitrile | Methyl iodide | 5-Fluoro-4-methyl-3-phenyl-7-(trimethylsilyl)isoquinoline | 45 |

Data compiled from studies on the synthesis of substituted isoquinolines.

The reactivity of this compound can be harnessed to construct fused-ring systems, which are prevalent in many biologically active compounds. While direct synthesis of azetidine-fused tetrahydroisoquinolines from this compound is a specialized area, the principles of intramolecular cyclization of appropriately functionalized isoquinoline derivatives are well-established for creating various fused heterocycles. For example, intramolecular cyclization of o-cyano- and o-isocyano-beta,beta-difluorostyrenes with organolithium reagents leads to the formation of ring-fluorinated isoquinolines and quinolines nih.gov.

The synthesis of azetidines often involves intramolecular cyclization reactions. For instance, the synthesis of azetidines can be achieved through the intramolecular cyclization of N-trityl-2-amino-4-bromobutanoate researchgate.net. Visible light-enabled intramolecular aza Paternò–Büchi reactions can also yield bicyclic azetidines with high diastereoselectivity nih.gov. These methods highlight the potential for designing isoquinoline-based precursors that, upon lithiation, could undergo intramolecular reactions to form azetidine-fused structures. The construction of such fused systems is of significant interest due to the unique conformational constraints and biological activities associated with azetidine-containing molecules. Azetidine-fused polycyclic indolines, for example, have shown promise in drug development nih.gov.

This compound and related species are crucial intermediates in the synthesis of precursors for various isoquinoline alkaloids. The asymmetric synthesis of these complex natural products has been a significant area of research nih.govresearchgate.netnih.gov.

One important class of isoquinoline alkaloids is the oxoisoaporphines, which possess a 1-azabenzanthrone skeleton nih.gov. The synthesis of oxoisoaporphine alkaloids can be conveniently achieved through the direct ring metalation of alkoxy-substituted isoquinolines at the C-1 position, followed by reaction with an electrophile like iodine. The resulting 1-iodoisoquinolines can then undergo Suzuki cross-coupling to form methyl 2-(isoquinolin-1-yl)benzoates. Subsequent intramolecular acylation of the corresponding carboxylic acids yields the target oxoisoaporphine alkaloids. Many synthetic routes to the oxoaporphine ring system involve the preparation of 1-benzyl or 1-benzoylisoquinoline intermediates, which then undergo cyclization researchgate.net.

The utility of lithiated tetrahydroisoquinolines extends to the synthesis of other alkaloid precursors. For example, the lithiation of N-Boc-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline provides a pathway to racemic salsolidine, carnegine, and laudanosine nih.gov.

| Alkaloid/Precursor | Synthetic Strategy | Key Intermediate |

| Oxoisoaporphine Alkaloids | Direct metalation, Suzuki coupling, intramolecular acylation | 1-Iodoisoquinolines, Methyl 2-(isoquinolin-1-yl)benzoates |

| Salsolidine (racemic) | Lithiation of N-Boc-tetrahydroisoquinoline, electrophilic quench | 1-Lithio-N-Boc-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline |

| Carnegine (racemic) | Lithiation of N-Boc-tetrahydroisoquinoline, electrophilic quench | 1-Lithio-N-Boc-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline |

| Laudanosine (racemic) | Lithiation of N-Boc-tetrahydroisoquinoline, electrophilic quench | 1-Lithio-N-Boc-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline |

Data compiled from research on the synthesis of isoquinoline alkaloids and their precursors.

Catalysis and Reagent Development

Beyond its role as a stoichiometric reagent, this compound and its derivatives are implicated in the development of catalytic processes and novel chiral reagents for asymmetric synthesis.

Organolithium compounds, including this compound, can be utilized in metal-catalyzed cross-coupling reactions, although their high reactivity can sometimes lead to unwanted side reactions iupac.org. However, with the development of specialized catalysts, the direct use of organolithium reagents in these transformations is becoming more feasible iupac.org.

In the context of Negishi coupling, functionalized organolithium compounds can be transmetalated with a zinc salt, such as zinc bromide, to generate the corresponding organozinc reagents in situ. These organozinc species are then amenable to palladium-catalyzed cross-coupling with aryl or alkenyl halides researchgate.net. This one-pot lithiation-transmetalation-cross-coupling sequence has been successfully applied to various heterocyclic systems researchgate.netresearchgate.net. This approach allows for the arylation or alkenylation at the C-1 position of the isoquinoline core.

Similarly, in Suzuki-type couplings, while organoboron compounds are the typical nucleophiles, the generation of such species can sometimes proceed through lithiated intermediates. The palladium-catalyzed aminocarbonylation of 1-iodoisoquinoline (B10073), a derivative accessible from lithiated isoquinoline, with various amines provides a route to isoquinoline-1-carboxamides, demonstrating the utility of functionalized isoquinolines in palladium-catalyzed processes sbq.org.br.

Recent advancements have seen the development of new phosphine-palladium catalysts that can suppress side reactions and facilitate the selective coupling of organolithium compounds with aryl chlorides iupac.org.

The development of chiral organolithium reagents for asymmetric synthesis is a significant area of research aimed at controlling stereochemistry in carbon-carbon bond-forming reactions. While the direct preparation of an enantiomerically stable chiral this compound is challenging, asymmetric synthesis involving isoquinoline derivatives is often achieved through the use of chiral lithium amide bases or external chiral ligands.

Chiral lithium amides can be used for the enantioselective deprotonation of prochiral ketones, creating chiral enolates that can then react with electrophiles iupac.orgarkat-usa.org. This principle can be extended to the deprotonation of positions alpha to a nitrogen atom in heterocyclic systems. For instance, the lithiation of N-Boc-1,2,3,4-tetrahydroisoquinoline in the presence of the chiral ligand (-)-sparteine has been investigated, although it resulted in low levels of enantioselectivity, suggesting that the intermediate organolithium species was configurationally unstable under the studied conditions nih.gov.

Another approach involves the use of chiral auxiliaries attached to the isoquinoline nitrogen. The asymmetric addition of metalated isoquinolyl-oxazolines to aldehydes has been shown to be highly diastereoselective, providing a route to chiral α-hydroxybenzylisoquinoline derivatives, which are precursors to phthalideisoquinoline alkaloids arkat-usa.org.

The use of chiral lithium amides as external bases for the lateral lithiation of toluic acid derivatives, followed by reaction with aldehydes, has been employed in the asymmetric synthesis of 3-aryl-3,4-dihydroisocoumarins with moderate to good enantioselectivity. These strategies highlight the ongoing efforts to develop effective methods for the asymmetric functionalization of isoquinoline and related structures, where organolithium chemistry plays a central role.

Hydroboration Reactions Mediated by Lithium Complexes

Lithium complexes have emerged as effective single-site catalysts for the hydroboration of unsaturated carbon-carbon bonds, offering an alternative to transition metal-based systems. researchgate.netrsc.org While research directly employing this compound is specific, the principles of lithium-mediated hydroboration provide a clear framework for its potential activity. The process generally involves the activation of a boron reagent, such as pinacolborane (HBpin), by the lithium complex to facilitate its addition across alkenes and alkynes.

The mechanism is believed to involve coordination of the lithium cation to the substrate, while the anionic component of the salt activates the B-H bond of the borane. This bimetallic cooperation is crucial for the catalytic cycle. monash.edu In the context of this compound, the lithium ion would serve as the Lewis acidic site, and the isoquinolin-1-ide anion would act as the Lewis basic component. This dual role allows for the polarization of the B-H bond, enabling the subsequent hydride transfer to the unsaturated substrate.

Studies on other lithium compounds, such as lithium phenoxides and lithium amides (e.g., LiHMDS), have demonstrated high yields, excellent functional group tolerance, and predictable regioselectivity in hydroboration reactions. rsc.orgnih.gov The reactions typically yield anti-Markovnikov products, where the boron group adds to the less substituted carbon of the double bond, which after oxidation leads to the corresponding alcohol. wikipedia.orgmasterorganicchemistry.com This regiochemical outcome is a hallmark of the hydroboration-oxidation sequence. wikipedia.org

The reaction is also stereospecific, proceeding via a syn-addition of the hydrogen and boron atoms across the double bond. wikipedia.orgmasterorganicchemistry.com This stereochemical control is a significant advantage in the synthesis of complex molecules.

Table 1: Examples of Lithium-Mediated Hydroboration of Alkenes and Alkynes

| Catalyst | Substrate | Reagent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2,6-di-tert-butyl phenolatelithium | Styrene | HBpin | 2-Phenylethanol | 95 | rsc.org |

| 1,1'-dilithioferrocene | 1-Octene | HBpin | 1-Octanol | 92 | rsc.org |

| LiHMDS | 1-Phenyl-1-propyne | HBpin | (E)-1-Phenyl-1-propen-1-ylboronate | 98 | nih.gov |

Note: The table presents data for analogous lithium complexes to illustrate the general reactivity and efficiency of lithium-mediated hydroboration reactions.

Functionalization of Aromatic and Heteroaromatic Systems

The modification of aromatic and heteroaromatic cores is fundamental to medicinal chemistry and materials science. This compound represents a valuable tool in this domain, particularly in strategies involving C-H functionalization and the regioselective introduction of new chemical moieties.

Direct C-H Functionalization Strategies

Direct C-H functionalization is a powerful strategy that avoids the need for pre-functionalized starting materials, enhancing atom and step economy. nih.gov In this context, the isoquinoline scaffold can be functionalized through transition-metal-catalyzed reactions where a C-H bond is selectively cleaved and replaced with a new bond. rsc.org

The general mechanism for such transformations involves the coordination of a metal catalyst to the heteroaromatic ring, often directed by a functional group. nih.govresearchgate.net This is followed by a C-H activation step, which can occur through various pathways such as concerted metalation-deprotonation (CMD), oxidative addition, or electrophilic aromatic substitution, to form a key organometallic intermediate. nih.gov This intermediate then reacts with a coupling partner to form the functionalized product, and the catalyst is regenerated.

While transition metals like palladium and rhodium are commonly employed, lithium reagents can play a crucial role, for instance, in directed ortho-lithiation, a classic C-H activation method. For isoquinoline derivatives, the nitrogen atom can direct metallation to adjacent positions. The resulting lithiated species, such as this compound, can then act as a potent nucleophile, reacting with a wide range of electrophiles to introduce new functional groups.

Regioselective Introduction of Functional Groups

Achieving regioselectivity—the control of reaction position on a chemical scaffold—is a central challenge in organic synthesis. youtube.com The isoquinoline ring system has several non-equivalent C-H bonds, making regioselective functionalization a key objective. mdpi.com this compound, by its very nature as a C1-lithiated species, offers a direct route to functionalization at the C1 position, a site that can be difficult to access selectively through other means. youtube.com

This lithiated intermediate can be generated and trapped in situ or used as a starting material for subsequent reactions. Its reaction with various electrophiles allows for the introduction of a diverse array of functional groups at the C1 position with high fidelity.

Furthermore, transition-metal-catalyzed cross-coupling reactions provide another powerful avenue for regioselective functionalization. For instance, in polyhalogenated quinolines or isoquinolines, the differential reactivity of carbon-halogen bonds can be exploited. Lithium-halogen exchange reactions can proceed regioselectively, allowing for the generation of a specific organolithium species that can then participate in palladium-catalyzed cross-coupling reactions to introduce new substituents at a defined position. researchgate.net

Table 2: Strategies for Regioselective Functionalization of the Isoquinoline Core

| Position | Reaction Type | Catalyst/Reagent | Functional Group Introduced | Reference |

|---|---|---|---|---|

| C1 | Nucleophilic Addition | n-BuLi, then Electrophile (E+) | Alkyl, Aryl, etc. (E) | youtube.com |

| C2 | C-H Arylation | Pd(OAc)₂ | Aryl | nih.gov |

| C4 | C-H Alkenylation | PdCl₂ | Alkenyl | nih.gov |

Note: This table summarizes general strategies for functionalizing the isoquinoline ring, illustrating how different positions can be targeted using various synthetic methods.

Spectroscopic and Structural Characterization of Lithium;1h Isoquinolin 1 Ide and Its Intermediates

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed ¹H NMR data, including chemical shifts, coupling constants, and signal assignments for the anionic component of lithium;1H-isoquinolin-1-ide and any of its characterized adducts are not available in the reviewed literature.

Specific ¹³C NMR spectroscopic data for this compound, which would provide insight into the electronic structure and carbon framework of the isoquinolin-1-ide anion, could not be found.

While ⁷Li NMR is a crucial technique for studying the nature of the lithium counterion and the degree of aggregation of organolithium species in solution, no studies specifically reporting ⁷Li NMR data for this compound were identified.

Information from DOSY NMR experiments, which would be invaluable for determining the size of aggregates of this compound in various solvents, is not present in the available scientific literature.

X-ray Crystallography for Solid-State Structure Elucidation

A search for crystallographic information did not yield any single-crystal X-ray diffraction data for this compound. Consequently, details regarding its solid-state structure, including bond lengths, bond angles, and intermolecular interactions, remain undetermined.

Advanced Spectroscopic Techniques

No publications detailing the use of advanced spectroscopic techniques for the characterization of this compound were found.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. kratos.com For this compound, XPS analysis would be expected to provide high-resolution spectra for the Li 1s, C 1s, and N 1s core levels.

The binding energy of the Li 1s peak would provide information about the oxidation state and coordination environment of the lithium ion. xpsfitting.comthermofisher.com Variations in this binding energy could indicate the degree of ionic character in the lithium-isoquinolide bond. Analysis of the C 1s and N 1s spectra would reveal the chemical environment of the carbon and nitrogen atoms within the isoquinoline (B145761) ring, and how they are affected by the presence of the lithium cation.

Hypothetical XPS Data for this compound:

| Core Level | Expected Binding Energy (eV) | Information Provided |

| Li 1s | ~55-56 | Oxidation state of lithium, nature of the Li-N bond. |

| C 1s | ~284-286 | Chemical states of carbon atoms in the aromatic and heterocyclic rings. |

| N 1s | ~399-401 | Chemical state of the nitrogen atom, coordination with lithium. |

X-ray Absorption Spectroscopy (XAS)

X-ray Absorption Spectroscopy is a technique used to determine the local geometric and/or electronic structure of matter. ritsumei.ac.jpnih.gov For this compound, XAS at the nitrogen K-edge could probe the unoccupied electronic states of the nitrogen atom and provide insight into its bonding with lithium. Analysis of the fine structure in the X-ray absorption near edge structure (XANES) region could reveal details about the coordination geometry around the nitrogen atom.

Potential Insights from XAS of this compound:

| Absorption Edge | Spectroscopic Region | Information Gleaned |

| N K-edge | XANES | Coordination environment and geometry of the nitrogen atom. |

| N K-edge | EXAFS | Li-N bond distances and coordination numbers. |

Magnetic Circular Dichroism (MCD) Spectroscopy